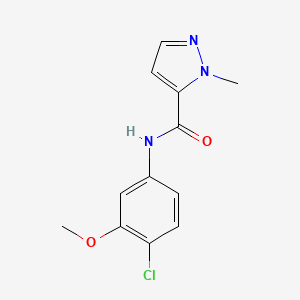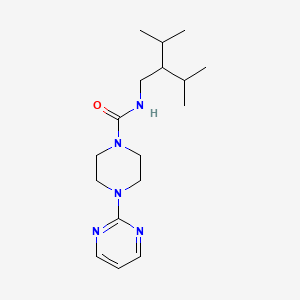![molecular formula C12H10N2O2S B7679965 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the oxazole family of heterocyclic compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole has been studied in detail. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and survival. These mechanisms of action could make it useful in the treatment of diseases such as cancer and Alzheimer's.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole have been studied in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes and kinases, as mentioned above. In vivo studies have shown that this compound has anti-inflammatory and anti-tumor activities in animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole in lab experiments include its diverse biological activities, its ability to inhibit the activity of certain enzymes and kinases, and its potential applications in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole. One area of research could be the development of new drugs based on this compound. Another area of research could be the study of its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, further studies could be conducted to determine its safety and efficacy in humans, and to identify any potential side effects. Overall, the potential applications of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole in various fields make it an interesting compound for future research.
Méthodes De Synthèse
The synthesis of 5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole has been described in the literature. One method involves the reaction of 5-methyl-2-furaldehyde and 2-aminothiophenol in the presence of acetic acid, followed by cyclization with glyoxal in the presence of ammonium acetate. Another method involves the reaction of 5-methyl-2-furaldehyde and 2-aminothiophenol in the presence of trifluoroacetic acid, followed by cyclization with glyoxal in the presence of ammonium acetate. Both methods have been shown to yield the desired compound in good yields.
Applications De Recherche Scientifique
5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole has been the subject of scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes, which could make it useful in the treatment of diseases such as cancer and Alzheimer's.
Propriétés
IUPAC Name |
5-methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-7-3-4-11(15-7)12-14-10(6-17-12)9-5-13-16-8(9)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBJUOHBAPEKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)C3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

![5-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7679920.png)
![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)



![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)